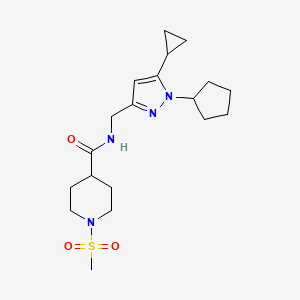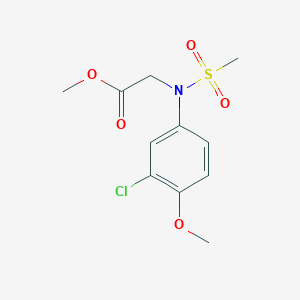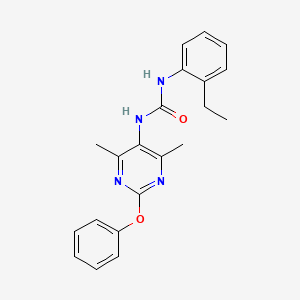![molecular formula C28H30N2O5 B2514445 1-(4-(Allyloxy)phenyl)-7-methyl-2-(3-morpholinopropyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione CAS No. 879943-91-6](/img/structure/B2514445.png)
1-(4-(Allyloxy)phenyl)-7-methyl-2-(3-morpholinopropyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-(Allyloxy)phenyl)-7-methyl-2-(3-morpholinopropyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound with significant potential in various scientific fields
准备方法
Synthetic Routes and Reaction Conditions: The preparation of this compound typically involves multi-step synthesis. It starts with the preparation of the core chromeno[2,3-c]pyrrole structure, followed by the introduction of functional groups. Key steps might include:
Formation of the dihydrochromeno[2,3-c]pyrrole core through cyclization reactions.
Introduction of the 4-(allyloxy)phenyl group via substitution reactions.
Addition of the 7-methyl group, likely through alkylation.
Attachment of the 2-(3-morpholinopropyl) side chain through amine coupling reactions.
Industrial Production Methods: Scaling up the production for industrial applications involves optimizing reaction conditions for higher yields and purity. Continuous flow reactors and advanced purification techniques like crystallization and chromatography might be employed to ensure consistency and efficiency in production.
化学反应分析
Types of Reactions: This compound can undergo various chemical reactions:
Oxidation: Potential for forming new oxygen-containing functional groups.
Reduction: Can lead to hydrogenation of specific double bonds within the molecule.
Substitution: Reactions involving the allyloxy group or other substituents.
Common Reagents and Conditions: Reagents like hydrogen peroxide for oxidation, metal catalysts for reduction, and halogenating agents for substitution are commonly used.
Major Products: Depending on the reaction conditions, major products can include different oxidized or reduced forms of the compound, as well as substituted derivatives with various functional groups added.
科学研究应用
Chemistry: The compound serves as an intermediate in the synthesis of more complex molecules, potentially useful in materials science or organic electronics.
Biology: Its unique structure could interact with biological molecules, making it a candidate for studying molecular interactions, enzyme inhibition, or signaling pathways.
Medicine: Research could explore its potential as a therapeutic agent, particularly in fields like oncology or neurology, where structural analogs might have shown activity.
Industry: Could be used in the development of novel materials or as a precursor for manufacturing specialized polymers or chemicals.
作用机制
The compound's effects depend on its interactions with molecular targets such as enzymes, receptors, or other proteins. The presence of the morpholinopropyl group suggests potential activity in modulating biological pathways. Mechanistic studies often involve:
Molecular Docking: To predict its binding affinity with specific targets.
Pathway Analysis: To determine how the compound influences cellular processes.
Experimental Validation: Using techniques like X-ray crystallography or nuclear magnetic resonance (NMR) to confirm molecular interactions.
相似化合物的比较
Compared to other compounds with similar cores, 1-(4-(Allyloxy)phenyl)-7-methyl-2-(3-morpholinopropyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione stands out due to its unique combination of functional groups. Similar compounds might include:
Chromeno[2,3-c]pyrroles: Lacking one or more functional groups present in this compound.
Morpholinopropyl derivatives: With different core structures, such as chromenes or pyrroles alone.
Allyloxyphenyl compounds: Where the allyloxy group is attached to different aromatic systems.
This uniqueness allows it to exhibit distinct chemical reactivity and biological activity, making it a valuable compound for further research and development.
属性
IUPAC Name |
7-methyl-2-(3-morpholin-4-ylpropyl)-1-(4-prop-2-enoxyphenyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H30N2O5/c1-3-15-34-21-8-6-20(7-9-21)25-24-26(31)22-18-19(2)5-10-23(22)35-27(24)28(32)30(25)12-4-11-29-13-16-33-17-14-29/h3,5-10,18,25H,1,4,11-17H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWEZWTSHYGVSJO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC3=C(C2=O)C(N(C3=O)CCCN4CCOCC4)C5=CC=C(C=C5)OCC=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H30N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-(1,3-benzothiazol-2-yl)-6-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanamide](/img/structure/B2514363.png)
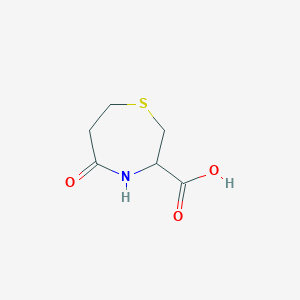

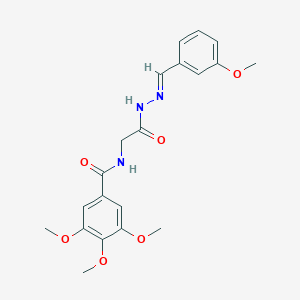
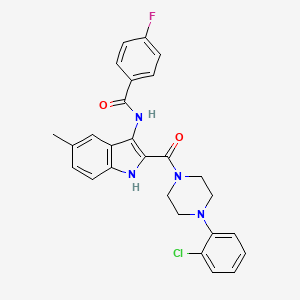
![N-(1-cyanocyclohexyl)-2-{4-methoxy-5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-6-yl}-N-methylacetamide](/img/structure/B2514369.png)
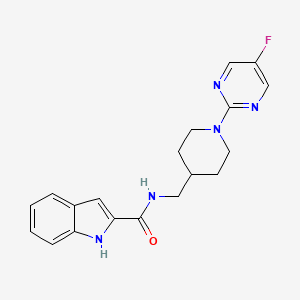
![(3As,5S,6aS)-4-[(2-methylpropan-2-yl)oxycarbonyl]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B2514372.png)
![3-(3-Chlorophenyl)-5-[1-(4-isobutylphenyl)ethyl]-1,2,4-oxadiazole](/img/structure/B2514373.png)
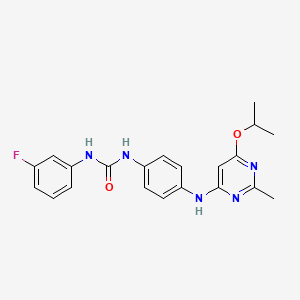
![N-(2-(1H-benzo[d]imidazol-2-yl)ethyl)-3-(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)propanamide](/img/structure/B2514376.png)
